

Unveiling the Photophysical Characteristics of Basic Yellow 11: A Technical Guide

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Compound of Interest

Compound Name: Basic Yellow 11

Cat. No.: B1668945

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This technical guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of the methine dye, **Basic Yellow 11** (C.I. 48055). While specific experimental data for the quantum yield and fluorescence lifetime of **Basic Yellow 11** are not readily available in the reviewed literature, this document outlines the fundamental principles and detailed experimental protocols for their determination. Furthermore, it presents data for structurally related compounds to offer insights into the expected photophysical behavior of **Basic Yellow 11**. This guide is intended for researchers, scientists, and professionals in drug development engaged in fluorescence-based applications.

Core Photophysical Properties

The quantum yield (Φ) of a fluorophore is a measure of its emission efficiency, defined as the ratio of emitted photons to absorbed photons. The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. These two parameters are crucial for characterizing the performance of a fluorescent dye in various applications.

While specific values for **Basic Yellow 11** were not found, Table 1 summarizes its known spectroscopic properties.

Table 1: Spectroscopic Properties of **Basic Yellow 11**

Property	Value	Reference
Chemical Class	Methine Dye	[1]
Synonyms	C.I. 48055, Astrazon Yellow 3G, Maxilon Flavine 10GFF	[1]
Absorbance Maximum (λ_{abs})	Not specified in literature	
Emission Maximum (λ_{em})	Not specified in literature	
Quantum Yield (Φ)	Not specified in literature	
Fluorescence Lifetime (τ)	Not specified in literature	

Experimental Protocols for Photophysical Characterization

To determine the quantum yield and fluorescence lifetime of **Basic Yellow 11**, the following established experimental protocols are recommended.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2][3][4][5][6]

Principle:

The quantum yield of the unknown sample (Φ_{sample}) is calculated using the following equation:

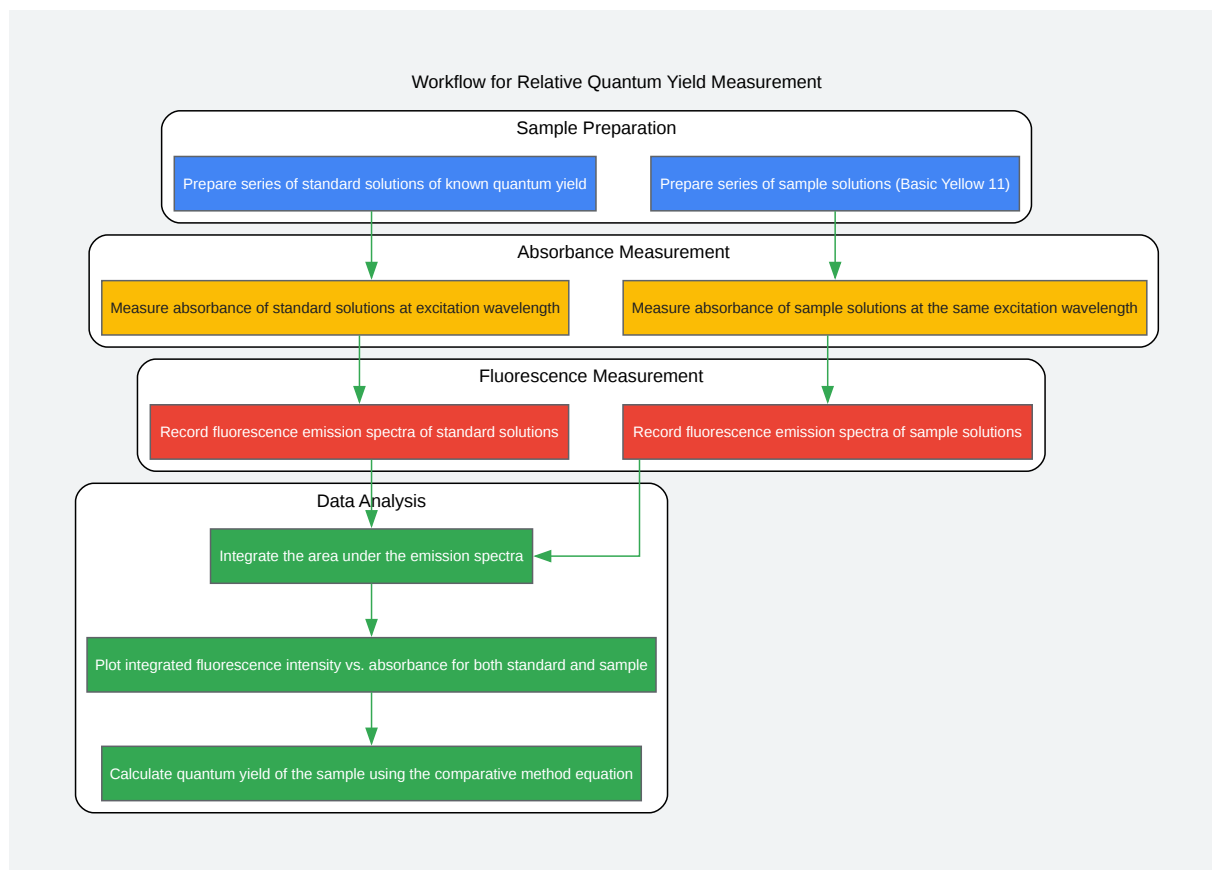
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (I_{\text{sample}} / I_{\text{standard}}) * (A_{\text{standard}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$

Where:

- Φ is the quantum yield

- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent

Experimental Workflow:



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Caption: Workflow for determining relative fluorescence quantum yield.

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Solvent (e.g., ethanol, methanol, or water, ensuring the dye is soluble and stable)
- Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

Procedure:

- **Prepare Stock Solutions:** Prepare stock solutions of both the standard and **Basic Yellow 11** in the chosen solvent.
- **Prepare Dilutions:** From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- **Measure Absorbance:** Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.
- **Measure Fluorescence:** Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation and emission slits are kept constant for all measurements.
- **Data Analysis:**
 - Integrate the area under the emission curve for each spectrum.
 - Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
 - Determine the slope of the linear fit for both plots.

- Calculate the quantum yield of **Basic Yellow 11** using the equation provided above.

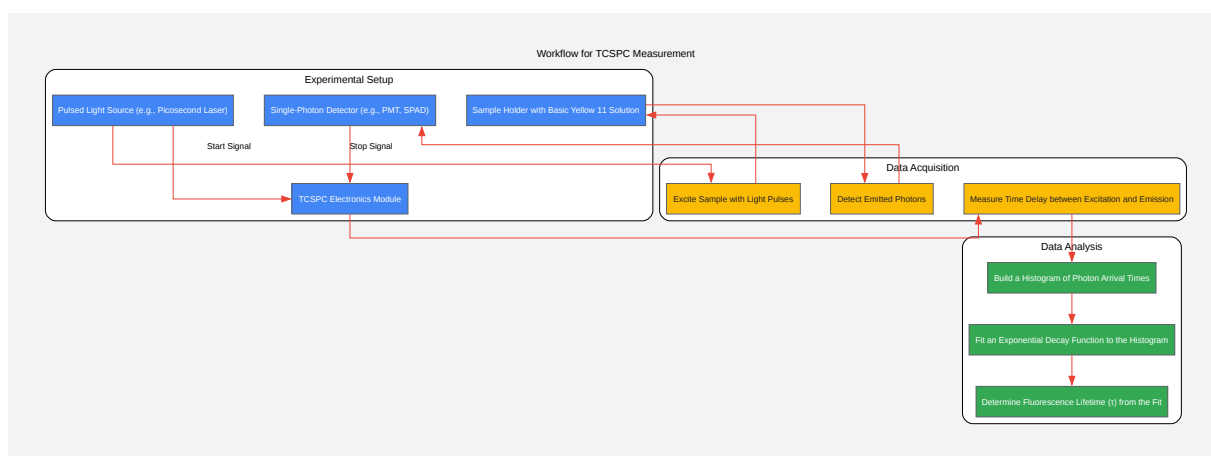
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

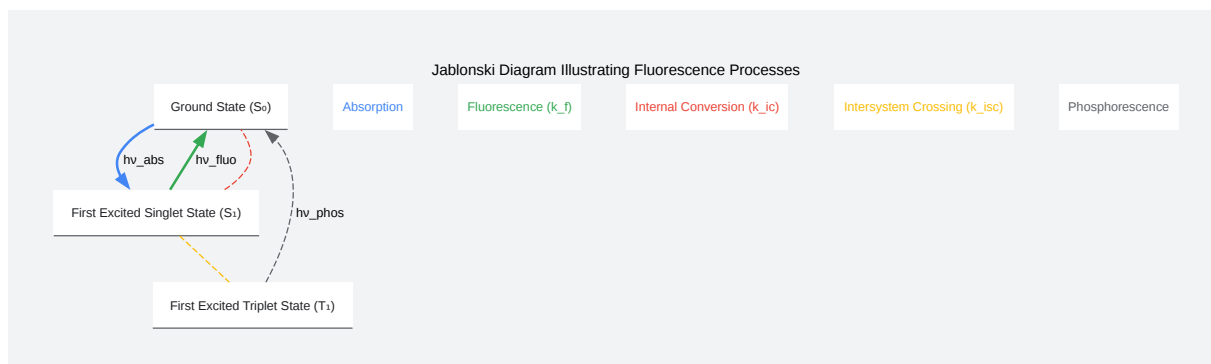
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes, capable of resolving lifetimes from picoseconds to microseconds.^{[7][8][9][10][11]}

Principle:

The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles. A histogram of these time differences represents the fluorescence decay profile, from which the lifetime can be determined by fitting an exponential decay function.

Experimental Workflow:






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